molecular formula C20H17N3O3S3 B3297402 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide CAS No. 895447-17-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide

Cat. No.: B3297402
CAS No.: 895447-17-3
M. Wt: 443.6 g/mol
InChI Key: OLHPAOCOXHLPOF-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic core comprising a 1,3-benzothiazole fused to a 1,3-thiazole ring.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S3/c1-13-6-8-14(9-7-13)29(25,26)11-10-18(24)23-20-22-16(12-27-20)19-21-15-4-2-3-5-17(15)28-19/h2-9,12H,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHPAOCOXHLPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Thiazole Hybrids

Compounds with benzothiazole-thiazole scaffolds exhibit diverse pharmacological profiles. Key examples include:

Table 1: Structural and Physical Properties of Benzothiazole-Thiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound (N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide) C₂₁H₁₆N₄O₂S₃ 468.57 Not Reported Benzothiazole, thiazole, tosyl
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide C₂₅H₁₇N₅O₅S 523.55 Not Reported Nitroisoindole, methylbenzothiazole
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide C₂₂H₁₈N₆O₂S₂ 494.60 Not Reported Triazolopyridine, sulfanyl

Key Observations :

  • The target compound’s tosyl group distinguishes it from derivatives with nitroisoindole or triazolopyridine moieties, which may influence solubility and target binding .
  • Substitutions on the benzothiazole ring (e.g., 6-methyl in ) can modulate electronic properties and steric interactions.

Sulfonamide-Functionalized Propanamide Derivatives

Sulfonamide groups enhance bioactivity by mimicking enzyme substrates or interacting with hydrophobic pockets. Notable analogs include:

Table 2: Comparison of Sulfonamide-Containing Propanamides
Compound Name Molecular Formula Biological Activity Key Structural Features Reference
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide C₂₉H₂₂N₄O₅S₂ Not Reported Nitrobenzenesulfonyl, benzothiazole
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide C₂₅H₁₈ClN₇O₂S₃ Anticancer (in silico predicted) Chlorophenyl, thiazolo-triazole
3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide C₁₄H₁₃N₃O₄S₂ Not Reported Benzothiazole-1,1-dioxide, methylthiazole

Key Observations :

Antimicrobial and Enzyme-Targeted Analogs

Compounds with benzothiazole-propanamide motifs show antimicrobial and enzyme inhibitory activity:

Key Observations :

  • The target compound’s lack of nitroimidazole or triazole groups (cf. ) may limit its utility in hypoxia-targeted therapies or broad-spectrum antimicrobial applications.
  • Oxadiazole-sulfanyl derivatives (e.g., ) share similar synthetic pathways but differ in electronic properties due to oxadiazole vs. thiazole cores.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique combination of benzothiazole and thiazole rings, which are known for their pharmacological properties. The synthesis typically involves multi-step reactions that require careful control of conditions to ensure high yield and purity.

Key Structural Features:

  • Benzothiazole moiety : Imparts antimicrobial and anticancer properties.
  • Thiazole ring : Enhances the compound’s interaction with biological targets.
  • Sulfonamide group : Contributes to solubility and bioavailability.

The biological activity of this compound is attributed to its interactions with specific molecular targets.

Mechanisms include:

  • Antibacterial Activity : Inhibition of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer Properties : Modulation of signaling pathways involved in cell proliferation.

Biological Evaluations

Numerous studies have evaluated the biological activity of this compound across various assays. Below is a summary table of key findings from research studies:

StudyBiological ActivityMethodologyKey Findings
Desmukh et al. (2011) AntibacterialDisk diffusion methodCompounds showed significant activity against Gram-positive and Gram-negative bacteria.
MDPI Study (2022) AnticancerCytotoxicity assaysModerate inhibitory activity against several cancer cell lines including MDA-MB-231 (breast cancer).
PubChem Database General pharmacological profileLiterature reviewIdentified potential anti-inflammatory and antimicrobial properties.

Case Studies

  • Antimicrobial Activity :
    A study conducted by Desmukh et al. demonstrated that derivatives of benzothiazole exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the compound may be effective in treating infections caused by these pathogens .
  • Anticancer Effects :
    Research published in MDPI evaluated the antiproliferative effects of various benzothiazole derivatives, including the target compound, against human cancer cell lines. The results indicated moderate cytotoxicity, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide

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